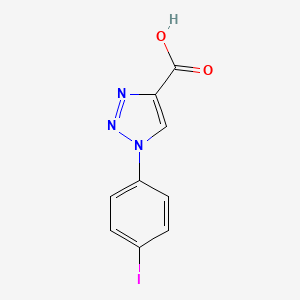
1-(4-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click chemistry” approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl iodide reacts with a boronic acid derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the triazole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with modified phenyl groups.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. The iodophenyl group can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenylacetic acid: Another iodophenyl derivative with applications in organic synthesis and pharmaceuticals.
4-Iodophenol: An iodophenyl compound used in various coupling reactions and as a chemiluminescence enhancer.
1,2,4-Triazole derivatives: A class of compounds with diverse biological activities, including antifungal and anticancer properties.
Uniqueness
1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, iodophenyl group, and carboxylic acid functionality. This combination imparts distinct chemical properties, such as enhanced binding affinity and specificity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H6IN3O2 |
|---|---|
Poids moléculaire |
315.07 g/mol |
Nom IUPAC |
1-(4-iodophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6IN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) |
Clé InChI |
NXNBZIAKSIOENY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)

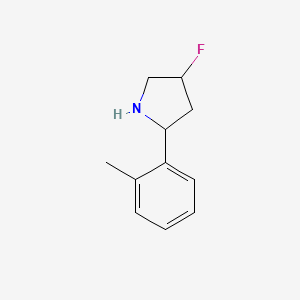
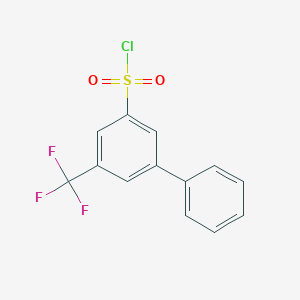
![4-Hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B13237769.png)
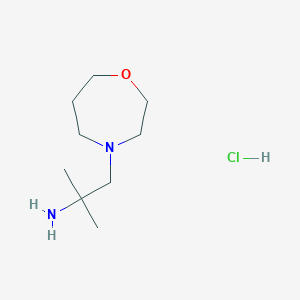
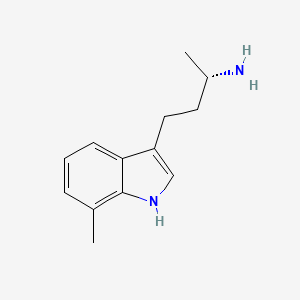
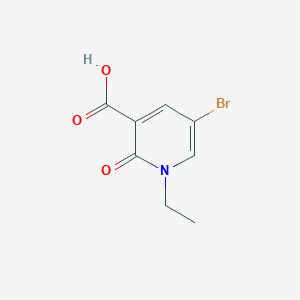

amine](/img/structure/B13237795.png)

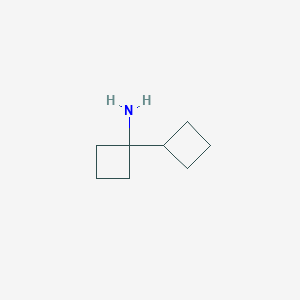

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)
